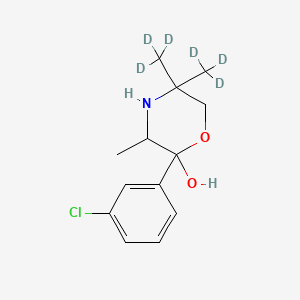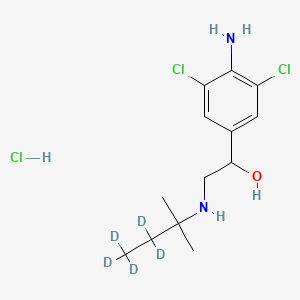
Desmethyl Mirtazapine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethyl Mirtazapine-d4 is a deuterium-labeled analogue of Desmethyl Mirtazapine, which is a metabolite of Mirtazapine. Mirtazapine is an atypical antidepressant used primarily for the treatment of major depressive disorder. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways and improve the stability of the compound .
Wirkmechanismus
Target of Action
Desmethyl Mirtazapine-d4, a metabolite of the antidepressant mirtazapine , primarily targets central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and emotional responses.
Mode of Action
this compound acts as a partial agonist at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This dual mode of action enhances the release of norepinephrine and 5-HT1A-mediated serotonergic transmission .
Pharmacokinetics
this compound is extensively metabolized in the liver, primarily by cytochrome P450 iso-enzymes CYP1A2, CYP2D6, and CYP3A4 . The compound shows linear pharmacokinetics over a dose range of 15 to 80mg . Its oral bioavailability is approximately 50%, mainly due to gut wall and hepatic first-pass metabolism . The elimination half-life of this compound ranges from 20 to 40 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on neurotransmitter systems. By enhancing norepinephrine and 5-HT1A-mediated serotonergic transmission, it can alleviate symptoms of depression . Furthermore, its antagonistic action on 5-HT2A receptors can help reduce anxiety and improve sleep .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver and renal impairments can decrease the oral clearance of the compound . Additionally, enzyme induction by certain drugs can significantly decrease its plasma concentrations . Therefore, the patient’s health status and concurrent medications can significantly impact the compound’s pharmacological effects.
Biochemische Analyse
Biochemical Properties
Desmethyl Mirtazapine-d4 interacts with various enzymes and proteins. It is a labelled metabolite of Mirtazapine and acts as an α2-adrenergic blocker . The α2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active and may be a factor in their antidepressant effects .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It is effective in treating major depressive disorder and depression associated with various conditions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an antagonist of the α2-adrenergic receptors on both norepinephrine and serotonin presynaptic axons . This leads to increased release of norepinephrine and enhanced specific serotonin activity .
Temporal Effects in Laboratory Settings
It is known that Mirtazapine, from which this compound is derived, does not display linear pharmacokinetics in cats, suggesting that metabolism appears slowed at higher doses .
Dosage Effects in Animal Models
Studies on Mirtazapine in cats suggest that sedation is inversely related to dose and may be excessive in older adults on the 7.5 mg daily dose .
Metabolic Pathways
This compound is involved in various metabolic pathways. Mirtazapine undergoes extensive metabolism during its first pass through the liver, the major metabolic pathways in humans being N-demethylation, N-oxidation, and 8-hydroxylation, followed by conjugation .
Subcellular Localization
It is known that mRNA localization to distinct cellular compartments gives precise and efficient control over the translation process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Mirtazapine-d4 typically involves the deuteration of Desmethyl Mirtazapine. The process includes the following steps:
Deuteration Reaction: The hydrogen atoms in Desmethyl Mirtazapine are replaced with deuterium atoms using deuterium gas (D2) or deuterated reagents under specific conditions.
Purification: The resulting compound is purified using chromatographic techniques to ensure the desired level of deuteration and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Desmethyl Mirtazapine are subjected to deuteration using deuterium gas in high-pressure reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity
Analyse Chemischer Reaktionen
Types of Reactions: Desmethyl Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Mirtazapine.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
N-Oxides: Formed through oxidation reactions.
Mirtazapine: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
Desmethyl Mirtazapine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the metabolic pathways and pharmacokinetics of Mirtazapine.
Drug Development: Helps in understanding the metabolic stability and bioavailability of Mirtazapine.
Biological Research: Used in studies to investigate the biological effects and mechanisms of action of Mirtazapine and its metabolites.
Clinical Research: Assists in therapeutic drug monitoring and optimizing dosing regimens for patients
Vergleich Mit ähnlichen Verbindungen
Desmethyl Mirtazapine: The non-deuterated analogue of Desmethyl Mirtazapine-d4.
Mirtazapine: The parent compound from which Desmethyl Mirtazapine is derived.
Mirtazapine-d3: Another deuterated analogue of Mirtazapine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in drug development and research applications .
Eigenschaften
CAS-Nummer |
1188331-80-7 |
|---|---|
Molekularformel |
C16H13N3D4 |
Molekulargewicht |
255.36 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
61337-68-6 (unlabelled) |
Tag |
Mirtazapine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












